molecular formula C20H15BrO5S B4915718 Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate

Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate

Cat. No.: B4915718
M. Wt: 447.3 g/mol
InChI Key: GKAOFIMMHHMROE-UHFFFAOYSA-N
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Description

Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate is an organic compound with the molecular formula C20H15BrO5S. It is a derivative of benzoic acid and contains both benzyl and bromobenzenesulfonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate typically involves the reaction of benzyl 4-hydroxybenzoate with 4-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzenesulfonyl group can be replaced by nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides or sulfonate esters.

    Ester Hydrolysis: Products are 4-hydroxybenzoic acid and benzyl alcohol.

    Oxidation and Reduction: Products include sulfonic acids or sulfides, depending on the reaction conditions.

Scientific Research Applications

Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl Chloride: A precursor used in the synthesis of Benzyl 4-[(4-bromobenzenesulfonyl)oxy]benzoate.

    Benzyl 4-Hydroxybenzoate: Another precursor used in the synthesis.

    4-Methoxybenzenesulfonyl Chloride: Similar in structure but with a methoxy group instead of a bromine atom.

    4-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of a bromine atom.

Uniqueness

This compound is unique due to the presence of both benzyl and bromobenzenesulfonyl groups, which confer distinct reactivity and potential applications. The bromine atom enhances the electrophilicity of the sulfonyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

benzyl 4-(4-bromophenyl)sulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrO5S/c21-17-8-12-19(13-9-17)27(23,24)26-18-10-6-16(7-11-18)20(22)25-14-15-4-2-1-3-5-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAOFIMMHHMROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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